molecular formula C12H24O2 B3269569 Methyl 9-methyldecanoate CAS No. 5129-55-5

Methyl 9-methyldecanoate

Cat. No.: B3269569
CAS No.: 5129-55-5
M. Wt: 200.32 g/mol
InChI Key: XUSHLLPSFVAOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 9-methyldecanoate: is an organic compound with the molecular formula C₁₂H₂₄O₂ and a molar mass of 200.322 g/mol . . This compound is a methyl ester derivative of 9-methyldecanoic acid and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 9-methyldecanoate can be synthesized through the esterification of 9-methyldecanoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound can be produced through the alcoholysis of coconut oil, which contains fatty acids that can be converted into methyl esters. The process involves the transesterification of triglycerides with methanol in the presence of a base catalyst, such as sodium methoxide .

Chemical Reactions Analysis

Types of Reactions: Methyl 9-methyldecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 9-methyldecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release 9-methyldecanoic acid, which can then participate in various metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

    Methyl decanoate: Similar in structure but lacks the methyl group at the 9th position.

    Methyl octanoate: Shorter carbon chain compared to methyl 9-methyldecanoate.

    Methyl dodecanoate: Longer carbon chain compared to this compound.

Uniqueness: this compound is unique due to the presence of a methyl group at the 9th position, which can influence its chemical reactivity and physical properties. This structural feature can affect its boiling point, solubility, and interaction with other molecules, making it distinct from other methyl esters .

Properties

IUPAC Name

methyl 9-methyldecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-11(2)9-7-5-4-6-8-10-12(13)14-3/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSHLLPSFVAOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509477
Record name Methyl 9-methyldecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-55-5
Record name Decanoic acid, 9-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5129-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 9-methyldecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 9-methyldecanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG246XB6HZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 9-methyldecanoate
Reactant of Route 2
Reactant of Route 2
Methyl 9-methyldecanoate
Reactant of Route 3
Reactant of Route 3
Methyl 9-methyldecanoate
Reactant of Route 4
Reactant of Route 4
Methyl 9-methyldecanoate
Reactant of Route 5
Reactant of Route 5
Methyl 9-methyldecanoate
Reactant of Route 6
Reactant of Route 6
Methyl 9-methyldecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.